

# A Comprehensive Technical Guide to the Physical Properties of 2-Chlorocinnamic Acid

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## Compound of Interest

Compound Name: 2-Chlorocinnamic acid

Cat. No.: B2899261

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## Introduction

**2-Chlorocinnamic acid**, a halogenated derivative of cinnamic acid, is a compound of significant interest in organic synthesis and pharmaceutical research. Its utility as a precursor in the synthesis of various organic molecules and its potential biological activities, including as an enzyme inhibitor, necessitate a thorough understanding of its physical and chemical characteristics. This technical guide provides an in-depth overview of the core physical properties of **2-chlorocinnamic acid**, complete with detailed experimental protocols and visual representations of key processes to support researchers in their laboratory work.

## Core Physical Properties

The physical characteristics of **2-chlorocinnamic acid** are fundamental to its handling, purification, and application in various experimental settings. A summary of its key physical properties is presented below.

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>7</sub> ClO <sub>2</sub>
Molecular Weight	182.60 g/mol <a href="#">[1]</a>
Appearance	White to light yellow crystalline powder <a href="#">[2]</a>
Melting Point	208-212 °C <a href="#">[3]</a>
Boiling Point	~260.71°C (rough estimate) <a href="#">[2]</a>
Solubility	Insoluble in water; Soluble in organic solvents such as ethanol, ethyl acetate, chloroform, dichloromethane, DMSO, and acetone. <a href="#">[2]</a>
pKa	4.23 (at 25°C) <a href="#">[2]</a>

## Experimental Protocols

Detailed methodologies for the determination of the key physical properties of **2-chlorocinnamic acid** are outlined below. These protocols are based on standard laboratory practices and are intended to be representative of the methods used to obtain the cited data.

### Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to determine the melting point and heat of fusion of a substance.

Methodology:

- Sample Preparation: Accurately weigh 5-10 mg of **2-chlorocinnamic acid** into a standard aluminum DSC pan.
- Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
- Thermal Program:
  - Equilibrate the sample at 25°C.

- Ramp the temperature from 25°C to 250°C at a heating rate of 10°C/min under a nitrogen atmosphere.
- Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram.

## Solubility Determination by the Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a solvent.

Methodology:

- Equilibration: Add an excess amount of **2-chlorocinnamic acid** to a known volume of the desired solvent in a sealed container.
- Saturation: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated.
- Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter may be necessary.
- Solvent Evaporation: Weigh a clean, dry evaporating dish. Transfer the clear solution to the dish and evaporate the solvent in a fume hood or under a gentle stream of nitrogen.
- Drying and Weighing: Dry the residue in an oven at a temperature below the melting point of **2-chlorocinnamic acid** until a constant weight is achieved.
- Calculation: The solubility is calculated as the mass of the dissolved solid per volume of the solvent.

## Spectroscopic Analysis

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are used to elucidate the molecular structure of **2-chlorocinnamic acid**.

Sample Preparation:

- Dissolve 10-20 mg of **2-chlorocinnamic acid** in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a clean NMR tube.
- Ensure the sample is fully dissolved; filter if necessary to remove any particulate matter.[\[4\]](#)

<sup>1</sup>H NMR Parameters (Representative):

- Spectrometer: 400 MHz
- Solvent: DMSO-d<sub>6</sub>
- Temperature: 25°C
- Number of Scans: 16
- Relaxation Delay: 1 s

<sup>13</sup>C NMR Parameters (Representative):

- Spectrometer: 100 MHz
- Solvent: DMSO-d<sub>6</sub>
- Temperature: 25°C
- Number of Scans: 1024
- Relaxation Delay: 2 s

FT-IR spectroscopy is used to identify the functional groups present in **2-chlorocinnamic acid**. The KBr pellet method is a common technique for solid samples.

Methodology:

- Sample Preparation: Grind 1-2 mg of **2-chlorocinnamic acid** with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[\[5\]](#)

- Pellet Formation: Place the powder mixture into a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[6]
- Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .

Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern of **2-chlorocinnamic acid**, often after derivatization to increase volatility.

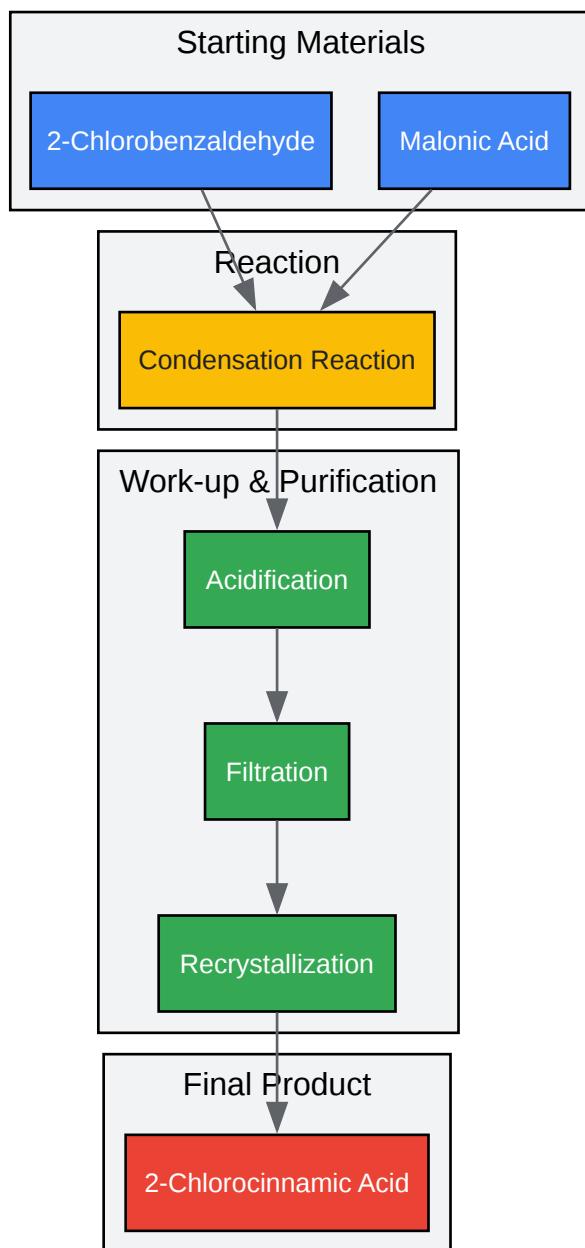
Methodology (for derivatized sample):

- Derivatization: React **2-chlorocinnamic acid** with a suitable silylating agent (e.g., BSTFA with 1% TMCS) to convert the carboxylic acid to its more volatile trimethylsilyl (TMS) ester.[7]
- GC Separation:
  - Column: A non-polar capillary column (e.g., DB-5ms).
  - Injector Temperature: 250°C.
  - Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
- MS Detection:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 40 to 400.

## Visualizations

### Synthesis of 2-Chlorocinnamic Acid

The synthesis of **2-chlorocinnamic acid** can be achieved through various methods, such as the Perkin reaction or a Meerwein arylation followed by elimination. A generalized synthetic workflow is depicted below.

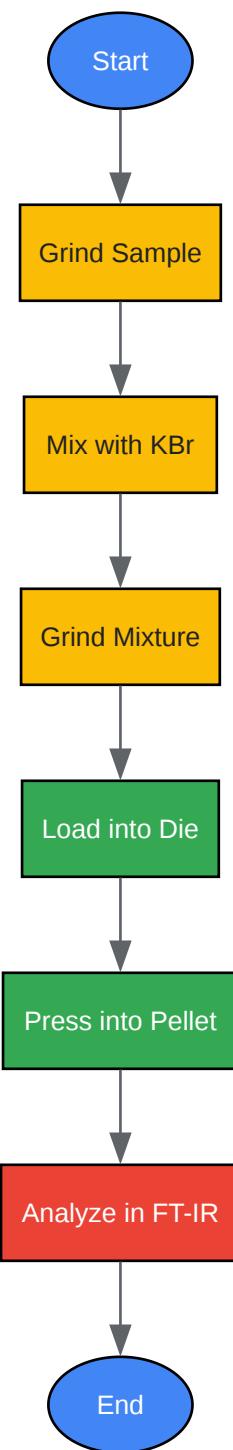


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Caption: Generalized workflow for the synthesis of **2-Chlorocinnamic acid**.

## Experimental Workflow for FT-IR Analysis (KBr Pellet Method)

The following diagram illustrates the key steps in preparing a sample for FT-IR analysis using the KBr pellet technique.

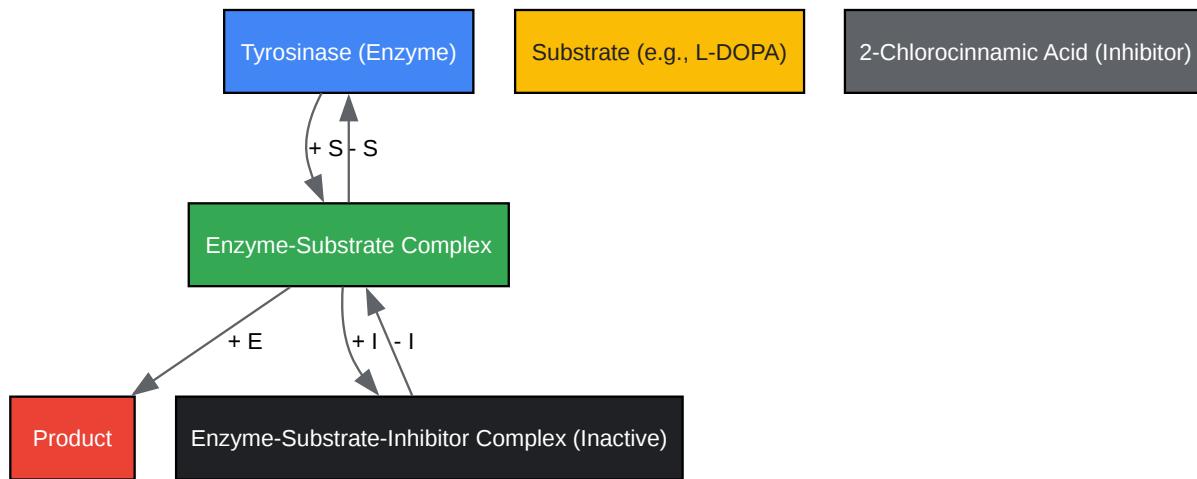


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Caption: Workflow for FT-IR sample preparation using the KBr pellet method.

## Mechanism of Tyrosinase Inhibition

**2-Chlorocinnamic acid** has been shown to act as an inhibitor of tyrosinase, a key enzyme in melanin biosynthesis. The proposed mechanism is uncompetitive inhibition.[8]



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Caption: Uncompetitive inhibition of tyrosinase by **2-Chlorocinnamic acid**.

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